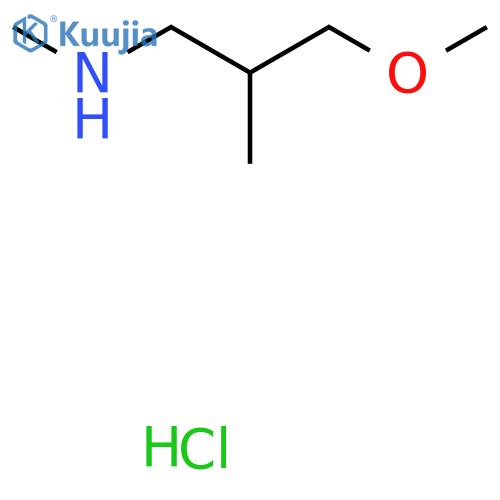Cas no 2768327-47-3 ((3-Methoxy-2-methylpropyl)(methyl)amine hydrochloride)
3-メトキシ-2-メチルプロピル(メチル)アミン塩酸塩は、有機合成中間体として重要な化合物です。分子式C6H15NO・HClで表され、分子量は153.65 g/molです。この化合物は、メトキシ基とアミン基を有するため、医薬品や農薬の合成において有用なビルディングブロックとして機能します。高い純度と安定性を特徴とし、各種官能基との反応性に優れています。塩酸塩形態であるため取り扱いが容易で、保存性にも優れています。特に、生理活性物質の合成におけるキーインターメディエートとしての応用が期待されます。

2768327-47-3 structure
商品名:(3-Methoxy-2-methylpropyl)(methyl)amine hydrochloride
(3-Methoxy-2-methylpropyl)(methyl)amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (3-methoxy-2-methylpropyl)(methyl)amine hydrochloride
- EN300-37399571
- 2768327-47-3
- (3-Methoxy-2-methylpropyl)(methyl)amine hydrochloride
-
- インチ: 1S/C6H15NO.ClH/c1-6(4-7-2)5-8-3;/h6-7H,4-5H2,1-3H3;1H
- InChIKey: JTDAKIUKVWYWGN-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C)CC(C)CNC
計算された属性
- せいみつぶんしりょう: 153.0920418g/mol
- どういたいしつりょう: 153.0920418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 47.8
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
(3-Methoxy-2-methylpropyl)(methyl)amine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37399571-2.5g |
(3-methoxy-2-methylpropyl)(methyl)amine hydrochloride |
2768327-47-3 | 95.0% | 2.5g |
$1509.0 | 2025-03-18 | |
| Enamine | EN300-37399571-10.0g |
(3-methoxy-2-methylpropyl)(methyl)amine hydrochloride |
2768327-47-3 | 95.0% | 10.0g |
$3315.0 | 2025-03-18 | |
| Aaron | AR027XG6-100mg |
(3-methoxy-2-methylpropyl)(methyl)amine hydrochloride |
2768327-47-3 | 95% | 100mg |
$394.00 | 2025-02-15 | |
| Aaron | AR027XG6-5g |
(3-methoxy-2-methylpropyl)(methyl)amine hydrochloride |
2768327-47-3 | 95% | 5g |
$3099.00 | 2023-12-15 | |
| 1PlusChem | 1P027X7U-1g |
(3-methoxy-2-methylpropyl)(methyl)amine hydrochloride |
2768327-47-3 | 95% | 1g |
$1014.00 | 2024-05-07 | |
| 1PlusChem | 1P027X7U-10g |
(3-methoxy-2-methylpropyl)(methyl)amine hydrochloride |
2768327-47-3 | 95% | 10g |
$4160.00 | 2024-05-07 | |
| 1PlusChem | 1P027X7U-2.5g |
(3-methoxy-2-methylpropyl)(methyl)amine hydrochloride |
2768327-47-3 | 95% | 2.5g |
$1927.00 | 2024-05-07 | |
| 1PlusChem | 1P027X7U-250mg |
(3-methoxy-2-methylpropyl)(methyl)amine hydrochloride |
2768327-47-3 | 95% | 250mg |
$536.00 | 2024-05-07 | |
| Enamine | EN300-37399571-0.1g |
(3-methoxy-2-methylpropyl)(methyl)amine hydrochloride |
2768327-47-3 | 95.0% | 0.1g |
$268.0 | 2025-03-18 | |
| Enamine | EN300-37399571-0.25g |
(3-methoxy-2-methylpropyl)(methyl)amine hydrochloride |
2768327-47-3 | 95.0% | 0.25g |
$383.0 | 2025-03-18 |
(3-Methoxy-2-methylpropyl)(methyl)amine hydrochloride 関連文献
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
2768327-47-3 ((3-Methoxy-2-methylpropyl)(methyl)amine hydrochloride) 関連製品
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
